

# 4-Fluoro-3-(trifluoromethoxy)benzoic acid CAS number and properties

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## Compound of Interest

Compound Name: 4-Fluoro-3-(trifluoromethoxy)benzoic acid

Cat. No.: B1318755

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## A Technical Guide to 4-Fluoro-3-(trifluoromethoxy)benzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Fluoro-3-(trifluoromethoxy)benzoic acid**, a key building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. It details the compound's physicochemical properties, potential applications, safety protocols, and a representative synthetic methodology.

## Core Chemical Identity and Properties

**4-Fluoro-3-(trifluoromethoxy)benzoic acid** is an aromatic carboxylic acid derivative. The strategic placement of both a fluorine atom and a trifluoromethoxy group on the benzoic acid scaffold significantly influences its chemical reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of complex molecules.<sup>[1][2]</sup>

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	886496-49-7[1]
Alias	3-Trifluoromethoxy-4-fluorobenzoic acid[1]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> F <sub>4</sub> O <sub>3</sub> [1]
MDL Number	MFCD06660161[1]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	224.11 g/mol [1]
Melting Point	86-90°C[1]
Boiling Point	253.6 ± 35.0 °C (Predicted)[1]
Density	1.529 ± 0.06 g/cm <sup>3</sup> (Predicted)[1]
Storage Temperature	2-8°C, Dry[1]

## Applications and Research Significance

The unique electronic properties conferred by the fluoro- and trifluoromethoxy- substituents make this compound a sought-after intermediate in several high-technology sectors.

- **Pharmaceutical Development:** It is primarily utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The incorporation of fluorine and trifluoromethoxy groups can enhance the biological activity, selectivity, and metabolic stability of drug candidates.[1][2] It is frequently employed in the development of novel anti-inflammatory and anti-cancer agents.[1]
- **Agrochemical Research:** The compound is used in the creation of advanced herbicides and pesticides.[1][3] The trifluoromethyl group, a related moiety, is known to improve the efficacy and stability of these agricultural compounds.[3]

- Material Science: It finds applications in the design of specialty polymers and coatings where specific properties like chemical resistance and durability are required.[1][3]

Core applications of the title compound.

## Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **4-Fluoro-3-(trifluoromethoxy)benzoic acid** is not readily available in the provided results, a representative synthesis can be proposed based on established methods for analogous fluorinated benzoic acids. A common and effective route involves the hydrolysis of a corresponding benzonitrile precursor.

Representative Synthesis Protocol: Hydrolysis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile

This protocol is adapted from the synthesis of a structurally similar compound, 4-(trifluoromethoxy)benzoic acid.[4]

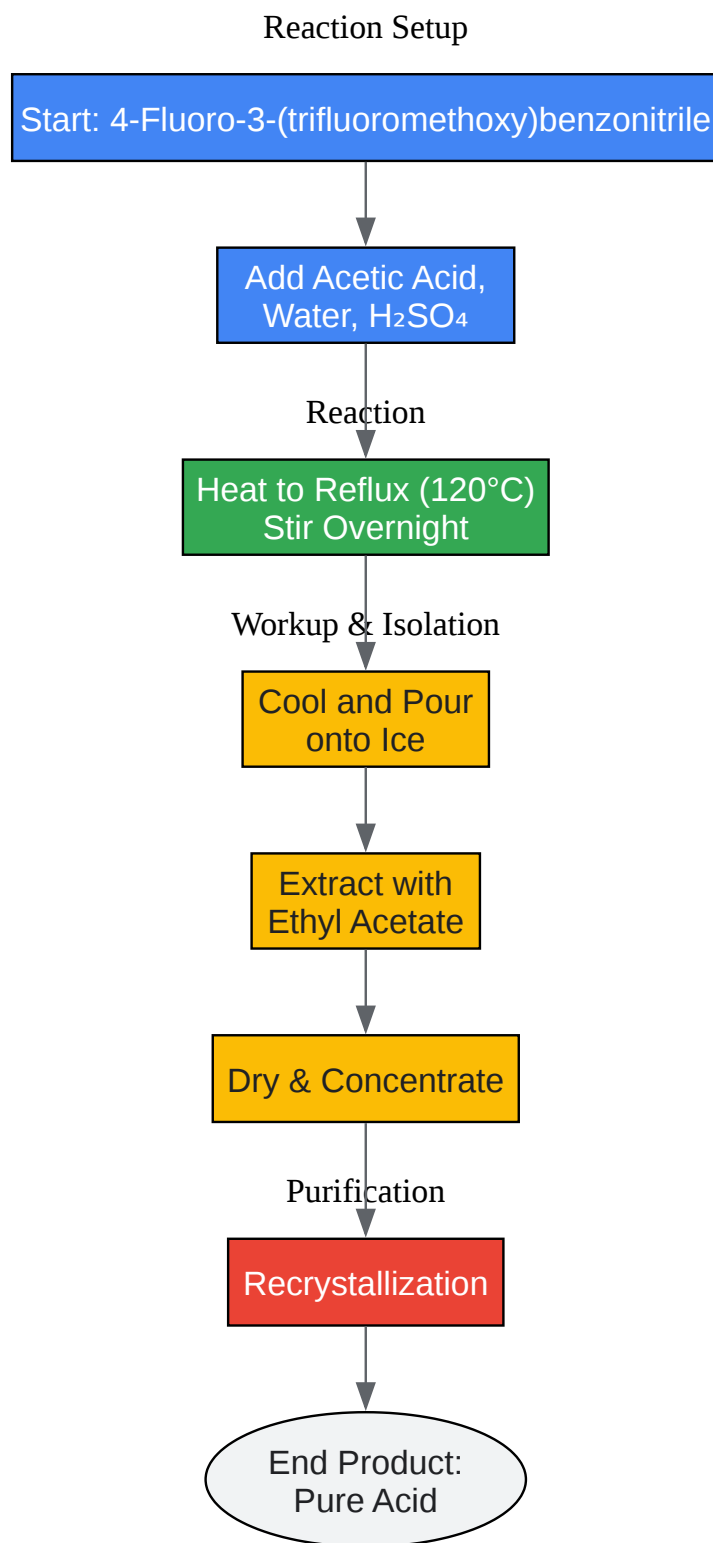
Materials:

- 4-Fluoro-3-(trifluoromethoxy)benzonitrile
- Acetic acid
- Concentrated sulfuric acid
- Water (deionized)
- Ethyl acetate
- Crushed ice

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material, 4-Fluoro-3-(trifluoromethoxy)benzonitrile, in a mixture of acetic acid and water.
- Carefully and slowly add concentrated sulfuric acid to the solution while stirring.

- Heat the reaction mixture to reflux (approximately 120°C) and maintain for several hours (e.g., overnight) to ensure complete hydrolysis.
- Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with continuous stirring.
- The crude product should precipitate out of the aqueous solution. If it does not, proceed to extraction.
- Extract the aqueous phase multiple times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude **4-Fluoro-3-(trifluoromethoxy)benzoic acid**.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product with high purity.



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Generalized workflow for synthesis.

## Safety and Handling

Based on safety data for structurally related fluorinated benzoic acids, **4-Fluoro-3-(trifluoromethoxy)benzoic acid** should be handled with care.

### Hazard Statements:

- Causes skin irritation.[5][6]
- Causes serious eye irritation.[5][6]
- May cause respiratory irritation.[5][6]

### Precautionary Measures:

- Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation.[5][7]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles conforming to approved standards (e.g., EN166 or NIOSH).[8]
  - Skin Protection: Handle with chemical-resistant gloves. Wear appropriate protective clothing to prevent skin exposure.[7][8]
  - Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a suitable respirator.[7]
- Handling: Wash hands and any exposed skin thoroughly after handling.[5][8] Avoid contact with skin and eyes.[7]
- Storage: Store in a cool, dry, and well-ventilated place.[1][7] Keep the container tightly closed and store locked up.[5][7]

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